REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([C:16]3[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=3)=[C:14]([CH3:15])[C:3]=12.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:15][C:14]1[C:3]2[C:2]([NH2:1])=[CH:7][C:6]([CH3:11])=[N:5][C:4]=2[S:12][C:13]=1[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C)C=2C=NC=CC2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
the mixture was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=2N=C(C=C(C21)N)C)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |